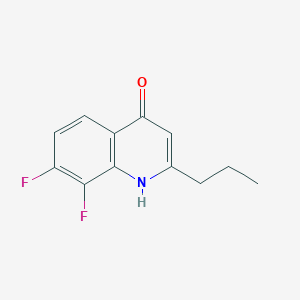
7,8-Difluoro-4-hydroxy-2-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-4-hydroxy-2-propylquinoline involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Difluoro-4-hydroxy-2-propylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
7,8-Difluoro-4-hydroxy-2-propylquinoline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7,8-Difluoro-4-hydroxy-2-propylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The incorporation of fluorine atoms enhances its biological activity and provides unique properties that make it a valuable compound for scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7,8-Difluoro-4-hydroxy-2-propylquinoline include other fluorinated quinolines such as:
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of both fluorine and hydroxyl groups on the quinoline ring
Eigenschaften
CAS-Nummer |
1189105-86-9 |
|---|---|
Molekularformel |
C12H11F2NO |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
7,8-difluoro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11F2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZTGWTXIIQAUNJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


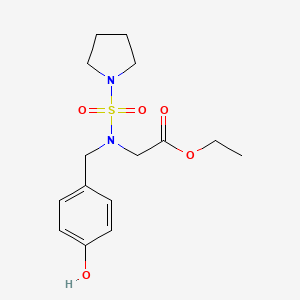

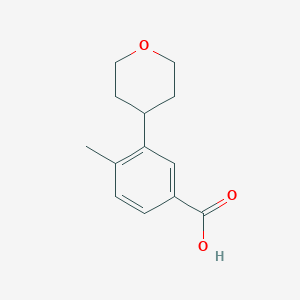
![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)
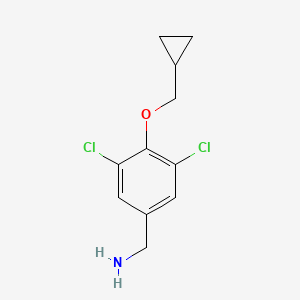

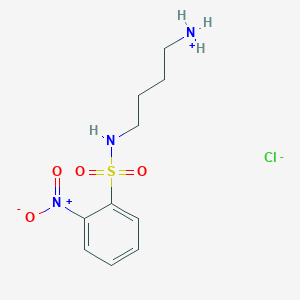
![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)

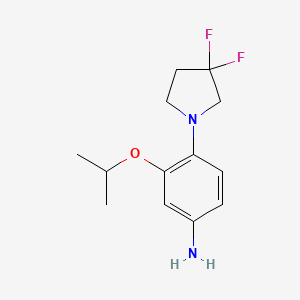

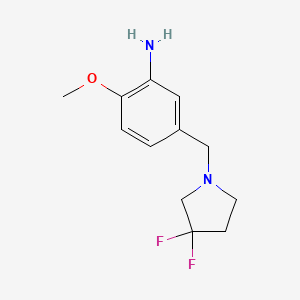
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
